An In-Depth Technical Guide to Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate
An In-Depth Technical Guide to Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established synthetic methodologies and spectroscopic principles, this document serves as a technical resource for researchers engaged in drug discovery and development.
Introduction: The Significance of the 4-Arylthiazole Scaffold
The thiazole ring is a prominent heterocyclic motif found in a wide array of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design.[2] The introduction of an aryl group at the 4-position of the thiazole ring, as seen in Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate, often imparts potent and selective biological activities.[3] The fluorine substituent on the phenyl ring can further enhance metabolic stability and binding affinity to target proteins. This class of compounds has shown promise in various therapeutic areas, including oncology and infectious diseases.[4][5]
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be derived from its chemical structure and information available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 886366-37-6 | |
| Molecular Formula | C₁₂H₁₀FNO₂S | |
| Molecular Weight | 251.28 g/mol | |
| Appearance | Solid (predicted) | |
| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, and ethyl acetate. Low solubility in water is expected.[6] | N/A |
| Storage | Store in a cool, dry place. | N/A |
Synthesis of Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate
The most logical and widely employed method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch Thiazole Synthesis .[7] This versatile reaction involves the condensation of an α-haloketone with a thioamide.
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The synthesis of Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate can be achieved by the reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with ethyl 2-amino-2-thioxoacetate .
Caption: Proposed Hantzsch synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established Hantzsch thiazole syntheses and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of 2-bromo-1-(4-fluorophenyl)ethan-1-one and ethyl 2-amino-2-thioxoacetate in a suitable solvent such as ethanol or isopropanol.
-
Reaction Execution: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Rationale for Experimental Choices
-
Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Temperature: Heating is necessary to overcome the activation energy of the condensation and cyclization steps.
-
Purification: Recrystallization is often sufficient for purifying the product if the starting materials are of high purity and the reaction proceeds cleanly. Column chromatography provides a more rigorous purification method if necessary.
Spectral Analysis (Predicted)
In the absence of publicly available experimental spectra, the following predictions are based on the chemical structure of Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate and spectroscopic data of analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -CH₃ of the ethyl group |
| ~4.4 | Quartet | 2H | -CH₂- of the ethyl group |
| ~7.2-7.4 | Multiplet | 2H | Aromatic protons ortho to the fluorine atom |
| ~7.9-8.1 | Multiplet | 2H | Aromatic protons meta to the fluorine atom |
| ~8.2 | Singlet | 1H | Thiazole C5-H |
The splitting pattern of the aromatic protons will be a complex multiplet due to both proton-proton and proton-fluorine coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to exhibit the following resonances:
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -CH₃ of the ethyl group |
| ~62 | -CH₂- of the ethyl group |
| ~116 (doublet, J ≈ 22 Hz) | Aromatic carbons ortho to the fluorine atom |
| ~129 (doublet, J ≈ 9 Hz) | Aromatic carbons meta to the fluorine atom |
| ~131 (doublet, J ≈ 3 Hz) | Aromatic carbon attached to the thiazole ring |
| ~120-130 | Thiazole C5 |
| ~145-150 | Thiazole C4 |
| ~160-165 (doublet, J ≈ 250 Hz) | Aromatic carbon attached to the fluorine atom |
| ~165 | Ester carbonyl carbon |
| ~170 | Thiazole C2 |
The carbon signals of the fluorophenyl ring will appear as doublets due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch |
| ~1720-1700 | C=O stretch (ester) |
| ~1600, ~1500, ~1450 | C=C and C=N stretches (aromatic and thiazole rings) |
| ~1250-1200 | C-O stretch (ester) |
| ~1230-1210 | C-F stretch |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 251. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 206, and the loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z = 178.[8] Cleavage of the thiazole ring could also be observed.
Reactivity and Stability
Thiazole derivatives are generally stable compounds. The thiazole ring is aromatic and thus relatively resistant to oxidation and reduction.[9] The ester functional group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The reactivity of the thiazole ring towards electrophilic substitution is influenced by the substituents present.[10]
Applications in Drug Discovery and Development
The 4-arylthiazole scaffold is a key component in numerous compounds with diverse pharmacological activities. The presence of the 4-fluorophenyl group in Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate makes it an attractive building block for the synthesis of novel therapeutic agents.
Caption: Potential applications of the target compound in drug discovery.
Derivatives of 4-arylthiazoles have been investigated as:
-
Anticancer agents: Targeting various signaling pathways involved in tumor growth and proliferation.[4]
-
Antimicrobial agents: Showing activity against a range of bacteria and fungi.[3]
-
Kinase inhibitors: Modulating the activity of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[11]
The specific biological activity of Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate would need to be determined through biological screening.
Conclusion
Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate is a valuable heterocyclic compound with significant potential in medicinal chemistry. This technical guide provides a foundational understanding of its properties, a plausible synthetic route based on the well-established Hantzsch thiazole synthesis, and predicted spectral data to aid in its characterization. Further experimental investigation is warranted to fully elucidate its chemical and biological properties and to explore its potential as a lead compound in drug discovery programs.
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